molecular formula C25H20O7 B2685140 2-[3-(3,4-Dimethoxyphenyl)-2-oxochromen-7-yl]oxy-2-phenylacetic acid CAS No. 853749-47-0

2-[3-(3,4-Dimethoxyphenyl)-2-oxochromen-7-yl]oxy-2-phenylacetic acid

Cat. No.: B2685140
CAS No.: 853749-47-0
M. Wt: 432.428
InChI Key: XSZKMZQVBQEGOM-UHFFFAOYSA-N
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Description

2-[3-(3,4-Dimethoxyphenyl)-2-oxochromen-7-yl]oxy-2-phenylacetic acid is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a chromen-2-one core linked to a phenylacetic acid moiety through an ether bond, with additional methoxy groups enhancing its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4-Dimethoxyphenyl)-2-oxochromen-7-yl]oxy-2-phenylacetic acid typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with a suitable chromone derivative under acidic conditions to form the chromen-2-one core. This intermediate is then reacted with phenylacetic acid in the presence of a strong base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement and cost reduction. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,4-Dimethoxyphenyl)-2-oxochromen-7-yl]oxy-2-phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.

    Substitution: The phenylacetic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromen-2-one derivatives.

    Substitution: Halogenated or nitrated phenylacetic acid derivatives.

Scientific Research Applications

2-[3-(3,4-Dimethoxyphenyl)-2-oxochromen-7-yl]oxy-2-phenylacetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(3,4-Dimethoxyphenyl)-2-oxochromen-7-yl]oxy-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound’s chromen-2-one core can interact with enzymes and receptors, modulating their activity. The methoxy groups may enhance its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenylacetic acid: Shares the methoxyphenyl group but lacks the chromen-2-one core.

    Chromen-2-one derivatives: Similar core structure but different substituents.

Uniqueness

2-[3-(3,4-Dimethoxyphenyl)-2-oxochromen-7-yl]oxy-2-phenylacetic acid is unique due to its combination of a chromen-2-one core with a phenylacetic acid moiety, providing a distinct set of chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl]oxy-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20O7/c1-29-20-11-9-16(13-22(20)30-2)19-12-17-8-10-18(14-21(17)32-25(19)28)31-23(24(26)27)15-6-4-3-5-7-15/h3-14,23H,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZKMZQVBQEGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OC(C4=CC=CC=C4)C(=O)O)OC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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